molecular formula C9H13BrCl2N2 B2624248 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 1803590-14-8

5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B2624248
CAS No.: 1803590-14-8
M. Wt: 300.02
InChI Key: KPBFFIDCHIXVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride: is a chemical compound with the molecular formula C9H13BrCl2N2 . It is a pyridine derivative that contains a bromine atom at the 5-position and a pyrrolidinyl group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of 5-bromo-2-chloropyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with various enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to the presence of the pyrrolidinyl group at the 2-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and makes it valuable in various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-pyrrolidin-2-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBFFIDCHIXVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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